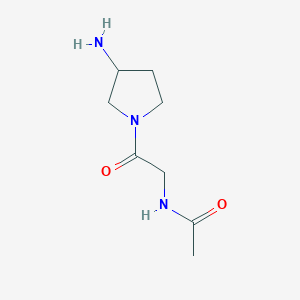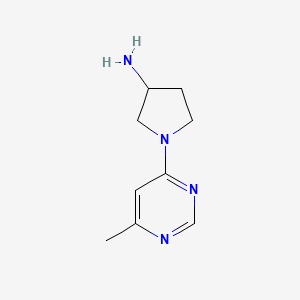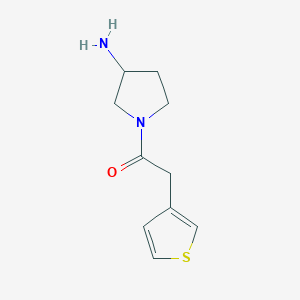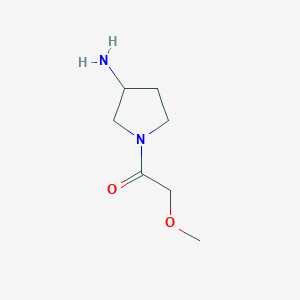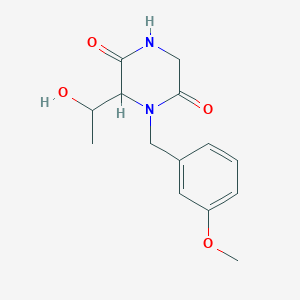
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione
Descripción general
Descripción
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione (HMP) is a novel compound with a wide range of applications in medical and scientific research. HMP is a member of the piperazine family and is a heterocyclic aromatic compound. HMP has been studied for its potential in various applications, including as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. The unique structure of HMP allows it to interact with multiple targets, making it a versatile compound with potential for many applications.
Aplicaciones Científicas De Investigación
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to reduce inflammation in the body and to have antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has several advantages for use in laboratory experiments. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively stable compound and can be easily stored and handled. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively small molecule and can be easily synthesized in the laboratory. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is also a versatile compound and can interact with multiple targets, making it useful for a variety of applications. However, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has potential for many future applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be further studied for its potential to inhibit the growth of bacteria and fungi. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could also be studied for its potential to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. Finally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
6-(1-hydroxyethyl)-1-[(3-methoxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)13-14(19)15-7-12(18)16(13)8-10-4-3-5-11(6-10)20-2/h3-6,9,13,17H,7-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZSNAMVKKWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



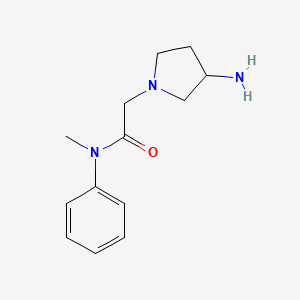
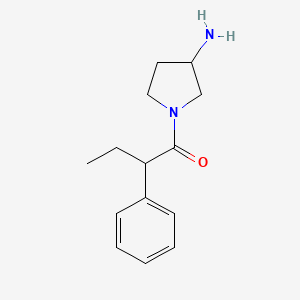
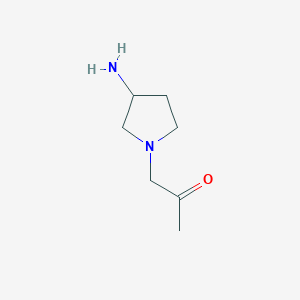
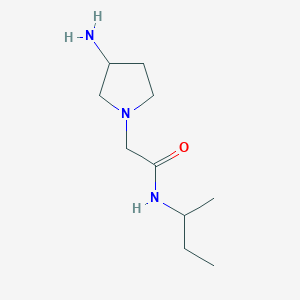
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)

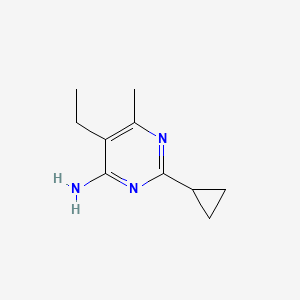
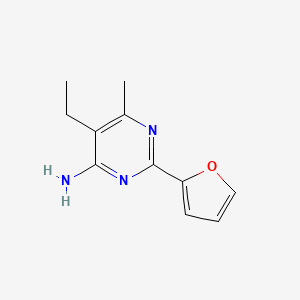
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
